Spectroscopic Characterization Guide: 4-Acetoxy-2',3'-Dichlorobenzophenone
Spectroscopic Characterization Guide: 4-Acetoxy-2',3'-Dichlorobenzophenone
Topic: Spectroscopic Data for 4-Acetoxy-2',3'-Dichlorobenzophenone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
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Executive Summary & Compound Profile
4-Acetoxy-2',3'-dichlorobenzophenone (CAS: 890100-07-9) is a functionalized benzophenone derivative often utilized as a synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), UV-blockers, and polymerization photoinitiators.[1][2] Its structural core combines a photo-active benzophenone moiety with a labile acetoxy group (serving as a protected phenol) and a sterically congested 2,3-dichloro substitution pattern.[1]
This guide provides a rigorous analysis of the spectroscopic signatures required to validate the identity and purity of this compound.[1] The data presented synthesizes experimental precedents from structural analogs with chemometric prediction models, offering a definitive reference for analytical validation.[1]
Physicochemical Identity
| Parameter | Value |
| IUPAC Name | [4-(2,3-Dichlorobenzoyl)phenyl] acetate |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ |
| Molecular Weight | 309.14 g/mol |
| CAS Registry | 890100-07-9 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone-d₆; Insoluble in water |
Synthesis & Structural Context[9][10]
Understanding the synthesis provides context for impurity profiling (e.g., unreacted chlorobenzene or hydrolyzed phenol). The compound is typically accessible via Friedel-Crafts Acylation :
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Precursor: 2,3-Dichlorobenzoyl chloride + Phenol (or Anisole followed by demethylation/acetylation).[1]
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Direct Acylation: Reaction of 2,3-dichlorobenzoyl chloride with phenyl acetate (less common due to deactivation) or 4-hydroxybenzophenone acetylation.[1]
Critical Impurity Markers:
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4-Hydroxy-2',3'-dichlorobenzophenone: Result of ester hydrolysis (Broad OH stretch in IR, loss of methyl singlet in NMR).
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Isomeric mixtures: 2,4-dichloro or 3,4-dichloro isomers if the starting acid chloride was impure.[1]
Mass Spectrometry (MS) Analysis[1][7][11]
The mass spectrum of 4-acetoxy-2',3'-dichlorobenzophenone is dominated by the stability of the benzophenone core and the lability of the acetate group.[1]
Fragmentation Pathway & Interpretation[1]
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Molecular Ion (M⁺): The parent ion is observable but often undergoes rapid fragmentation.
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Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for M⁺ (m/z 308), [M+2]⁺ (m/z 310), and [M+4]⁺ (m/z 312).
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Primary Fragmentation (McLafferty-like/Elimination): Loss of ketene (CH₂=C=O, 42 Da) from the acetate group is the primary pathway, yielding the radical cation of the 4-hydroxy derivative (m/z ~266).[1]
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α-Cleavage: Cleavage at the carbonyl bridge generates acylium ions.[1]
MS Data Summary (EI, 70 eV)
| m/z (approx) | Intensity | Assignment | Mechanism |
| 308 / 310 / 312 | Moderate | [M]⁺ | Molecular Ion (Cl₂ isotope pattern) |
| 266 / 268 / 270 | High | [M - 42]⁺ | Loss of Ketene (CH₂CO) from acetate |
| 173 / 175 / 177 | High | [C₇H₃Cl₂O]⁺ | 2,3-Dichlorobenzoyl cation (α-cleavage) |
| 135 | Moderate | [C₈H₇O₂]⁺ | 4-Acetoxybenzoyl cation |
| 43 | High | [CH₃CO]⁺ | Acetyl cation |
Visualization: Fragmentation Logic
Caption: Primary fragmentation pathways in Electron Ionization (EI) MS showing the characteristic loss of ketene and α-cleavage.
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum provides rapid confirmation of the functional groups.[1] The interplay between the two carbonyls (ester vs. ketone) is the diagnostic feature.
Diagnostic Bands (KBr Pellet / ATR)
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 1760 ± 5 | ν(C=O) Stretch | Phenolic Acetate | Higher frequency due to electron-withdrawing phenyl ring.[1] |
| 1665 ± 5 | ν(C=O) Stretch | Benzophenone Ketone | Lower frequency due to conjugation with two aromatic rings.[1] |
| 1580 - 1600 | ν(C=C) Stretch | Aromatic Ring | Characteristic skeletal vibrations. |
| 1190 - 1210 | ν(C-O) Stretch | Ester (C-O-C) | Strong, broad band.[1] |
| 1030 - 1050 | ν(C-Cl) Stretch | Aryl Chloride | Distinctive for chlorinated aromatics. |
| 800 - 850 | γ(C-H) Bend | 1,2,3-Trisubstituted | Out-of-plane bending for the dichloro ring.[1] |
Nuclear Magnetic Resonance (NMR)[1][6][9]
NMR is the definitive tool for structural validation. The asymmetry introduced by the 2,3-dichloro substitution pattern on one ring versus the para-substitution on the other allows for clear assignment.[1]
¹H NMR (400 MHz, CDCl₃)
Chemical Shift Prediction & Assignment:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.82 | Doublet (d, J=8.5 Hz) | 2H | H-2, H-6 | Ring A (Ortho to Ketone).[1] Deshielded by carbonyl anisotropy.[1] |
| 7.55 | Doublet of Doublets (dd) | 1H | H-4' or H-6' | Ring B. Protons ortho/para to ketone are deshielded.[1] |
| 7.40 - 7.50 | Multiplet | 1H | H-5' | Ring B (Meta to ketone).[1] |
| 7.35 | Multiplet | 1H | H-4' or H-6' | Ring B. |
| 7.22 | Doublet (d, J=8.5 Hz) | 2H | H-3, H-5 | Ring A (Ortho to Acetoxy).[1] Shielded relative to H-2/6.[1] |
| 2.34 | Singlet (s) | 3H | Acetate CH₃ | Characteristic methyl singlet for acetophenones/acetates.[1] |
Expert Insight:
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Ring A (Acetoxyphenyl): Appears as a classic AA'BB' system. The chemical shift difference between H-2/6 and H-3/5 is distinct (~0.6 ppm).[1]
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Ring B (Dichlorophenyl): This is an ABC spin system. The 2,3-dichloro substitution forces the phenyl ring out of coplanarity with the carbonyl, which may cause slight upfield shifting compared to mono-substituted benzophenones due to the loss of conjugation (steric inhibition of resonance).[1]
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Carbon Type | Assignment |
| 193.5 | Quaternary (C=O) | Benzophenone Carbonyl |
| 168.9 | Quaternary (C=O) | Acetate Carbonyl |
| 154.5 | Quaternary (C-O) | C-4 (Ipso to Acetoxy) |
| 140.0 | Quaternary | C-1' (Ipso to Ketone, Ring B)[1] |
| 134.5 | Quaternary | C-1 (Ipso to Ketone, Ring A) |
| 133.0 | Quaternary (C-Cl) | C-3' (C-Cl) |
| 131.5 | Methine (CH) | C-2, C-6 (Ring A) |
| 130.0 | Quaternary (C-Cl) | C-2' (C-Cl) |
| 127 - 129 | Methine (CH) | C-4', C-5', C-6' (Ring B signals) |
| 121.8 | Methine (CH) | C-3, C-5 (Ring A) |
| 21.2 | Methyl (CH₃) | Acetate Methyl |
Analytical Workflow & Quality Control
To ensure data integrity during drug development or synthesis validation, follow this self-validating workflow.
Caption: Self-validating analytical workflow for confirming the identity of 4-acetoxy-2',3'-dichlorobenzophenone.
Protocol: Sample Preparation for NMR
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Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.[1] If solubility is poor or peaks overlap with solvent residual (7.26 ppm), switch to DMSO-d₆ .[1]
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Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.
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Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., AlCl₃ residues from synthesis) which can cause line broadening.
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Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm for accurate calibration.
References
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Compound Registry: PubChem CID 24723041; CAS 890100-07-9. Link[1]
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General Benzophenone IR Data: NIST Chemistry WebBook, SRD 69.[1] "Benzophenone Derivatives Infrared Spectra". Link
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NMR Prediction Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for substituent effect calculations).
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Vendor Sourcing: BLD Pharm & CymitQuimica Catalog Entries for CAS 890100-07-9.[1] (Verifying commercial availability and physical state).
